molecular formula NdP B13737831 Neodymium phosphide CAS No. 30985-23-0

Neodymium phosphide

Cat. No.: B13737831
CAS No.: 30985-23-0
M. Wt: 175.22 g/mol
InChI Key: OFRHDXPPNOUEPV-UHFFFAOYSA-N
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Description

Neodymium phosphide (NdP) is a binary inorganic compound composed of neodymium (Nd) and phosphorus (P). Its theoretical molecular formula is NdP, with a molecular weight of 175.22 g/mol, and it typically exists as a solid . Structurally, NdP adopts a cubic crystal system, a common feature among lanthanide pnictides (e.g., nitrides, arsenides) . However, critical physical properties such as melting point, density, and solubility remain undetermined in publicly available literature . NdP is synthesized via high-temperature reactions between neodymium and phosphorus, often employing salt elimination methods used for other lanthanide phosphides .

A notable chemical property of NdP is its reactivity with nitric acid, resulting in violent reactions, and its hydrolysis in water to generate phosphine gas (PH₃), akin to cerous phosphide (CeP) . These reactions underscore the importance of handling NdP under inert conditions.

Properties

CAS No.

30985-23-0

Molecular Formula

NdP

Molecular Weight

175.22 g/mol

IUPAC Name

neodymium(3+);phosphorus(3-)

InChI

InChI=1S/Nd.P/q+3;-3

InChI Key

OFRHDXPPNOUEPV-UHFFFAOYSA-N

Canonical SMILES

[P-3].[Nd+3]

Origin of Product

United States

Preparation Methods

Neodymium phosphide can be synthesized by reacting neodymium and phosphorus in a stoichiometric ratio. The reaction typically involves heating the elements together under controlled conditions to form the compound . Industrial production methods may vary, but the fundamental reaction remains the same.

Chemical Reactions Analysis

Neodymium phosphide undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form neodymium oxide and phosphorus oxides.

    Reduction: Can be reduced by hydrogen to form neodymium and phosphine.

    Substitution: Reacts with halogens to form neodymium halides and phosphorus halides.

Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neodymium phosphide has several scientific research applications, including:

Mechanism of Action

The mechanism by which neodymium phosphide exerts its effects is primarily through its semiconductor properties. It can conduct electricity under certain conditions, making it useful in electronic devices. The molecular targets and pathways involved include the conduction band and valence band of the semiconductor material .

Comparison with Similar Compounds

Structural and Bonding Differences

Lanthanide phosphides (LnP) exhibit systematic variations in metal-phosphorus bond lengths due to the lanthanide contraction. For example:

  • In [Nd{P(SiMe₃)₂}₃(THF)₂] (1Nd), Nd–P bonds measure 2.80–2.83 Å , longer than Tm–P bonds (2.70 Å ) in the analogous thulium complex due to Nd's larger atomic radius .
  • Sm–P bonds in [Sm{P(SiMe₃)₂}₂(THF)₄] (3Sm) are 3.034 Å , reflecting the +2 oxidation state of Sm compared to trivalent Nd .

Magnetic and Spectroscopic Properties

  • Paramagnetism : Nd³⁺ in NdP contributes to paramagnetic behavior, limiting the use of ³¹P NMR spectroscopy. In contrast, Gd³⁺ in GdP exhibits stronger magnetic moments due to its half-filled 4f⁷ configuration .
  • Coordination Geometry : NdP and related compounds often adopt octahedral or pseudo-tetrahedral geometries in coordination complexes, influenced by ligand steric effects .

Reactivity and Stability

  • Hydrolysis : NdP reacts vigorously with water, analogous to CeP and LaP, producing PH₃. This contrasts with more stable transition metal phosphides (e.g., Zn₃P₂), which hydrolyze less readily .
  • Oxidation : NdP reacts violently with nitric acid, a trait shared with other rare earth phosphides but distinct from less reactive post-transition metal phosphides .

Comparison with Transition Metal Phosphides

Structural Contrasts

  • Cubic vs. Tetragonal Systems : NdP adopts a cubic structure, while Cd₃P₂ (cadmium phosphide) and Zn₃P₂ (zinc phosphide) crystallize in tetragonal systems .
  • Toxicity : Cd₃P₂ is acutely toxic due to phosphine release and cadmium poisoning, whereas NdP’s toxicity profile is less documented but likely hazardous due to PH₃ generation .

Ternary Phosphides: NdPdP vs. NdP

The ternary compound NdPdP (neodymium palladium phosphide) features a refined crystal structure distinct from binary NdP. Synthesis of such ternary systems often requires complex metallurgical processes, contrasting with simpler binary NdP synthesis .

Data Tables

Table 1: Structural and Bonding Properties

Compound Crystal System Bond Length (Å) Oxidation State Reference
NdP Cubic ~2.80–2.83* +3
SmP (3Sm) Cubic 3.034 +2
Cd₃P₂ Tetragonal N/A +2 (Cd)

*Bond lengths in coordination complexes.

Q & A

Basic: What established methods are used to synthesize neodymium phosphide compounds, and how do reaction parameters influence phase purity?

Methodological Answer:
Neodymium phosphides are typically synthesized via solid-state reactions using stoichiometric mixtures of neodymium and phosphorus precursors. For example, high-purity Nd metal and red phosphorus are sealed in evacuated quartz tubes and heated gradually (e.g., 800–1000°C for 7–14 days) to ensure homogeneity . Phase purity is highly sensitive to stoichiometric ratios, heating rates, and annealing durations. Excess phosphorus is often used to compensate for volatilization, while inert atmospheres (e.g., argon) prevent oxidation. Post-synthesis, quenching in liquid nitrogen can stabilize metastable phases. Particle size control (e.g., <80 nm) may require ball milling or solvothermal methods, as noted in ultrafine neodymium oxide synthesis .

Basic: What characterization techniques are essential for confirming the crystal structure and stoichiometry of neodymium phosphides?

Methodological Answer:
X-ray diffraction (XRD) is critical for determining crystal symmetry and phase identification, with Rietveld refinement used to resolve atomic positions in complex structures like NdPdP . Energy-dispersive X-ray spectroscopy (EDS) coupled with scanning electron microscopy (SEM) verifies stoichiometry, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental ratios. For nanoscale materials, transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) provides localized structural data. Neutron diffraction is recommended for light elements (e.g., phosphorus) to enhance scattering contrast .

Advanced: How can researchers resolve contradictions in reported electrical or magnetic properties of neodymium phosphides across studies?

Methodological Answer:
Discrepancies often arise from differences in synthesis conditions, impurity levels, or measurement protocols. To address this:

  • Reproducibility Checks : Standardize synthesis parameters (e.g., heating rates, precursor purity) and document deviations .
  • Data Normalization : Use statistical tools (e.g., z-score analysis) to compare datasets, accounting for instrumental errors .
  • Controlled Experiments : Systematically vary one parameter (e.g., doping concentration) while holding others constant to isolate effects.
  • Collaborative Validation : Share samples with independent labs for cross-verification of magnetic susceptibility or resistivity measurements .

Advanced: What advanced structural analysis methods elucidate bonding environments in neodymium phosphides?

Methodological Answer:
Extended X-ray absorption fine structure (EXAFS) spectroscopy probes local coordination environments of Nd and P atoms, revealing bond lengths and coordination numbers. Pair distribution function (PDF) analysis of synchrotron XRD data captures short-range order in amorphous or nanostructured phases. For magnetic properties, neutron diffraction is indispensable for mapping spin configurations, while Mössbauer spectroscopy (if applicable to doped systems) examines hyperfine interactions .

Basic: What thermodynamic considerations are critical when designing synthesis routes for neodymium phosphides?

Methodological Answer:
Phase diagrams of the Nd-P system guide temperature and pressure selection to avoid intermediate phases (e.g., NdP5_5). High-vacuum or inert gas environments prevent phosphorus loss and oxidation. Differential thermal analysis (DTA) identifies melting points and phase transitions, while thermodynamic modeling (e.g., CALPHAD) predicts stable phases under varying conditions. Excess phosphorus (~10–15% molar ratio) compensates for volatilization at high temperatures .

Advanced: How can nanostructured neodymium phosphides be synthesized, and what parameters control their morphology?

Methodological Answer:
Solvothermal methods using coordinating solvents (e.g., ethylenediamine) or surfactants (e.g., CTAB) template nanoparticle growth. For example, reducing NdCl3_3 and P(SiMe3_3)3_3 in a solvothermal reactor at 200–300°C produces colloidal nanoparticles. Morphology is controlled by adjusting solvent polarity, reaction time, and capping agents. Post-synthetic annealing (e.g., 500°C in argon) enhances crystallinity. TEM and dynamic light scattering (DLS) monitor size distribution, while BET surface area analysis quantifies porosity .

Advanced: How can computational modeling predict the electronic structure of neodymium phosphides, and what experimental validation is required?

Methodological Answer:
Density functional theory (DFT) calculations model band structures and density of states (DOS) to predict electronic properties (e.g., bandgap, carrier mobility). Software like VASP or Quantum ESPRESSO simulates lattice parameters and bonding interactions. Experimental validation involves angle-resolved photoemission spectroscopy (ARPES) for band dispersion and Hall effect measurements for carrier concentration. Discrepancies between theory and experiment may indicate defects or surface states, requiring refinement of computational models (e.g., including spin-orbit coupling for heavy elements) .

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